

1-Hexadecyne: A Versatile Alkyne Building Block for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: 1-Hexadecyne

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyne ($C_{16}H_{30}$), a terminal alkyne with a long aliphatic chain, has emerged as a crucial and versatile building block in modern organic synthesis and materials science. Its unique bifunctional nature, comprising a reactive terminal alkyne and a hydrophobic sixteen-carbon chain, allows for its incorporation into a diverse array of molecular architectures. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of **1-Hexadecyne**, with a focus on its utility in drug discovery and the development of functional materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties of 1-Hexadecyne

1-Hexadecyne is a colorless to pale yellow liquid at room temperature, characterized by its terminal triple bond which is amenable to a wide range of chemical transformations. Its long alkyl chain imparts significant hydrophobicity, influencing the solubility and aggregation properties of its derivatives. A summary of its key physicochemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₀	[1]
Molecular Weight	222.41 g/mol	[1]
CAS Number	629-74-3	[1]
IUPAC Name	Hexadec-1-yne	[1]
Synonyms	Tetradecylacetylene	[1]
Boiling Point	284 °C (at 760 mmHg)	[2]
Melting Point	15 °C	
Density	0.797 g/mL	
Refractive Index	1.442	

Key Reactions and Applications

The reactivity of **1-Hexadecyne** is dominated by its terminal alkyne functionality, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This section details the most significant transformations and their applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][5] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.[3]

This protocol describes a general procedure for the CuAAC reaction between **1-Hexadecyne** and an organic azide (e.g., benzyl azide).

Materials:

- **1-Hexadecyne**
- Benzyl azide
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent (e.g., tert-butanol/water 1:1 mixture)

Procedure:

- In a reaction vessel, dissolve **1-Hexadecyne** (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent.
- To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).
- Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
- Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-4-tetradecyl-1H-1,2,3-triazole.

Reactant 1	Reactant 2	Catalyst	Reducing Agent	Solvent	Yield	Reference
1-Hexadecyne	Benzyl Azide	$\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$	Sodium Ascorbate	t-BuOH/ H_2O	High	[3][6]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.^{[7][8]} This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic electronic materials.

This protocol outlines a typical Sonogashira coupling reaction between **1-Hexadecyne** and an aryl iodide.

Materials:

- **1-Hexadecyne**
- Aryl iodide (e.g., iodobenzene)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine or diisopropylamine)
- Solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

- To a solution of the aryl iodide (1.0 eq) in the chosen solvent, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.05-0.1 eq).
- Add the base (2.0-3.0 eq) to the reaction mixture.
- Add **1-Hexadecyne** (1.1-1.5 eq) to the mixture.
- Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
- After completion, the reaction mixture is typically filtered to remove the precipitated ammonium salt.

- The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aryl-substituted alkyne.

Reactant 1	Reactant 2	Palladium Catalyst	Copper Co-catalyst	Base	Solvent	Yield	Reference
1-Hexadecyne	Iodobenzene	$\text{Pd(PPh}_3)_2\text{Cl}_2$	CuI	Triethylamine	THF	>80%	[7]

Applications in Drug Discovery and Materials Science

The unique properties of **1-Hexadecyne** make it a valuable tool in both drug discovery and materials science.

Synthesis of Bioactive Molecules

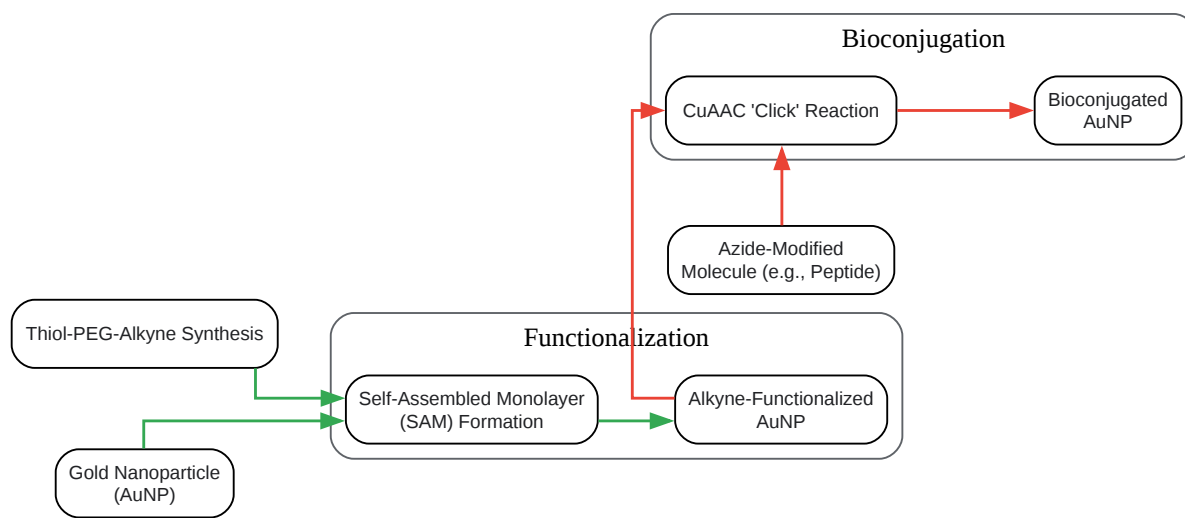
The long alkyl chain of **1-Hexadecyne** can be incorporated into drug candidates to enhance their lipophilicity, which can improve membrane permeability and oral bioavailability. The triazole ring formed via click chemistry is a known pharmacophore and can participate in hydrogen bonding and other interactions with biological targets. For instance, **1-Hexadecyne** can be used to synthesize analogs of natural products or to create libraries of compounds for high-throughput screening.

Functionalization of Surfaces and Nanoparticles

The terminal alkyne of **1-Hexadecyne** provides a reactive handle for the functionalization of surfaces and nanoparticles. Through "click" reactions or other coupling methods, self-assembled monolayers (SAMs) can be formed on various substrates, imparting hydrophobicity, biocompatibility, or other desired properties. For example, gold nanoparticles can be functionalized with **1-Hexadecyne** to create stable, dispersible nanomaterials for applications in sensing, imaging, and drug delivery.

Workflow for Surface Functionalization

The functionalization of a surface, such as a gold nanoparticle, with **1-Hexadecyne** can be visualized as a multi-step workflow. This process typically involves the synthesis of a thiol-terminated linker, its attachment to the gold surface, and subsequent reaction with an azide-modified molecule of interest via CuAAC.



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Caption: Workflow for the functionalization of a gold nanoparticle using **1-Hexadecyne** chemistry.

Characterization Data

The products of reactions involving **1-Hexadecyne** can be characterized using standard analytical techniques. The following table provides expected spectroscopic data for a representative product, 1-benzyl-4-tetradecyl-1H-1,2,3-triazole.

Technique	Expected Data
^1H NMR	Signals corresponding to the aromatic protons of the benzyl group, the triazole proton, and the aliphatic protons of the tetradecyl chain.
^{13}C NMR	Resonances for the aromatic carbons, the triazole carbons, and the aliphatic carbons.
IR Spectroscopy	Characteristic peaks for C-H stretching (aliphatic and aromatic), and C=C and C=N stretching of the aromatic and triazole rings. The disappearance of the alkyne $\text{C}\equiv\text{C}$ and azide $\text{N}\equiv\text{N}$ stretching bands from the starting materials is a key indicator of reaction completion.
Mass Spectrometry	A molecular ion peak corresponding to the calculated mass of the product.

Conclusion

1-Hexadecyne is a highly valuable and versatile chemical building block with broad applications in organic synthesis, drug discovery, and materials science. Its terminal alkyne functionality allows for its participation in robust and efficient coupling reactions such as the CuAAC and Sonogashira reactions, enabling the construction of complex molecular architectures. The long aliphatic chain provides a means to modulate the physicochemical properties of the resulting molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize **1-Hexadecyne** in their synthetic endeavors, paving the way for new discoveries and innovations.

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